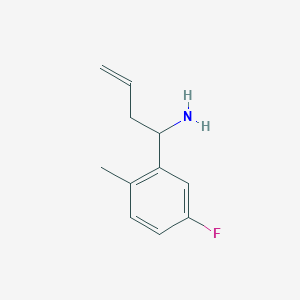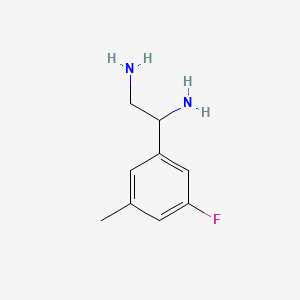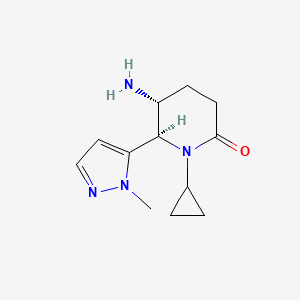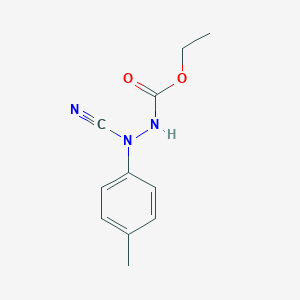
4-Bromo-3-(trifluoromethoxy)benzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethoxy)benzyl chloride typically involves the bromination of 3-(trifluoromethoxy)benzyl chloride. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(trifluoromethoxy)benzyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to the formation of substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(trifluoromethoxy)benzyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(trifluoromethoxy)benzyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(trifluoromethoxy)benzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzyl chloride depends on its specific application. In nucleophilic substitution reactions, the benzyl chloride moiety undergoes attack by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The trifluoromethoxy group can influence the reactivity and selectivity of the compound by altering the electronic properties of the benzene ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)benzyl bromide
- 4-(Trifluoromethoxy)benzoyl chloride
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
4-Bromo-3-(trifluoromethoxy)benzyl chloride is unique due to the presence of both bromine and trifluoromethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, while the bromine atom provides a handle for further functionalization .
Eigenschaften
Molekularformel |
C8H5BrClF3O |
|---|---|
Molekulargewicht |
289.47 g/mol |
IUPAC-Name |
1-bromo-4-(chloromethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrClF3O/c9-6-2-1-5(4-10)3-7(6)14-8(11,12)13/h1-3H,4H2 |
InChI-Schlüssel |
VUQAHLBXJSDDPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCl)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12,15,18-Trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,13,16,22,26-decaene](/img/structure/B13058092.png)
![(2-Azabicyclo[3.1.0]hexan-1-YL)methanol hcl](/img/structure/B13058095.png)
![tert-ButylN-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B13058110.png)

![4-(2-(2,4,6-Trichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058125.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13058130.png)



![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-(trifluoromethyl)benzoate](/img/structure/B13058157.png)

![3-amino-N-[(2,3-dimethoxyphenyl)methyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13058168.png)
![N1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B13058171.png)
![tert-Butyl5-fluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13058183.png)
